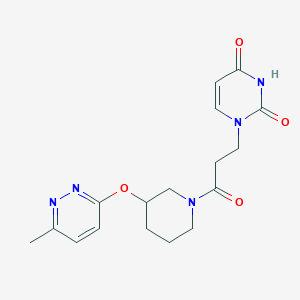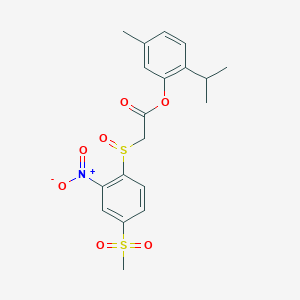![molecular formula C25H26N2O4S B2667293 3-(3,4-Dimethylphenyl)-5-(5-{[(4-isobutylphenyl)sulfonyl]methyl}-2-furyl)-1,2,4-oxadiazole CAS No. 1251617-43-2](/img/structure/B2667293.png)
3-(3,4-Dimethylphenyl)-5-(5-{[(4-isobutylphenyl)sulfonyl]methyl}-2-furyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is an oxadiazole, which is a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The presence of the sulfonyl group and the furyl group suggests that this compound might have interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction, followed by the addition of the various substituents. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have an oxadiazole ring substituted with a dimethylphenyl group, a furyl group, and an isobutylphenylsulfonyl group. The exact structure would depend on the positions of these substituents on the oxadiazole ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing sulfonyl group and the electron-donating methyl groups on the phenyl ring. The furyl group might also participate in reactions due to the presence of the oxygen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the sulfonyl group might increase its polarity and affect its solubility in different solvents.Scientific Research Applications
Antimycobacterial Activity
Oxadiazole derivatives, including compounds structurally related to 3-(3,4-Dimethylphenyl)-5-(5-{[(4-isobutylphenyl)sulfonyl]methyl}-2-furyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their antimycobacterial activity. One study found that certain oxadiazole mannich bases showed promising activity against M. tuberculosis, highlighting the potential of oxadiazole compounds in treating tuberculosis infections (Ali & Shaharyar, 2007).
Antibacterial and Enzyme Inhibition Potential
Research on 1,3,4-oxadiazole derivatives combined with multiple functionalities, such as azinane and acetamide, demonstrated modest antibacterial potential against various bacterial strains. These compounds also showed notable enzyme inhibition capabilities, suggesting their use in developing new antibacterial agents (Virk et al., 2023).
Agricultural Applications
The oxadiazole moiety, when integrated into sulfone derivatives, exhibited significant antibacterial activities against rice bacterial leaf blight. This suggests that such compounds could serve as effective bactericides for plant protection, offering an alternative to conventional chemical agents. Notably, some derivatives showed better control effects against tobacco bacterial wilt than commercial bactericides, indicating their potential in agricultural applications (Xu et al., 2012).
Anticancer Agents
Synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents reveals the promising role of oxadiazole derivatives in cancer research. These compounds exhibited moderate cytotoxicity against breast cancer cell lines, underscoring the potential of oxadiazole frameworks in developing novel anticancer therapies (Redda & Gangapuram, 2007).
Safety And Hazards
Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The study of such a compound could open up new avenues in various fields, depending on its properties. It could be of interest in materials science, pharmaceutical research, or chemical synthesis, among others.
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-16(2)13-19-6-10-22(11-7-19)32(28,29)15-21-9-12-23(30-21)25-26-24(27-31-25)20-8-5-17(3)18(4)14-20/h5-12,14,16H,13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBXJTODOGNJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CS(=O)(=O)C4=CC=C(C=C4)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

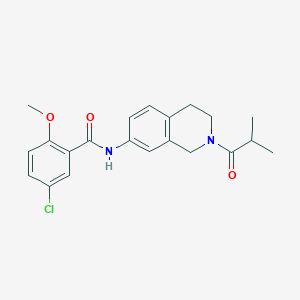
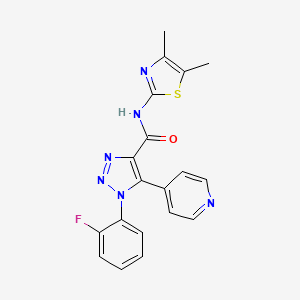
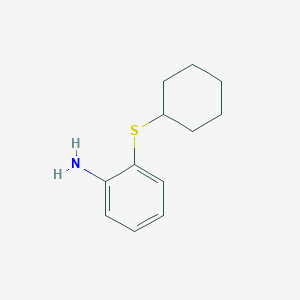
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2667215.png)
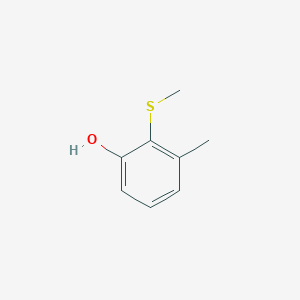
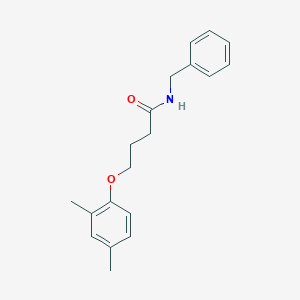
![7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2667222.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2667224.png)
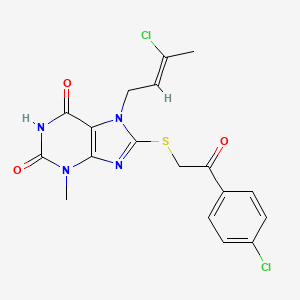
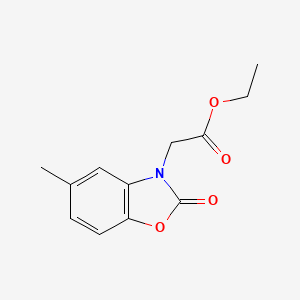
![4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2667229.png)
